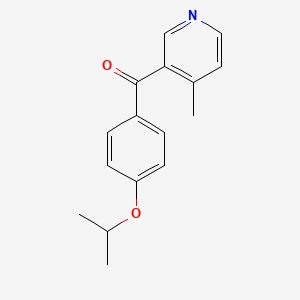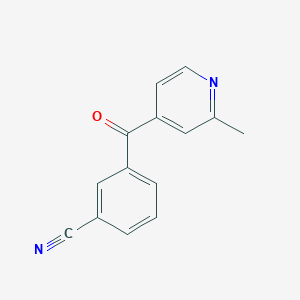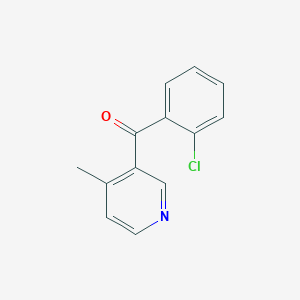
N-(2,4-dimethoxybenzyl)thiazol-2-amine
概要
説明
“N-(2,4-dimethoxybenzyl)thiazol-2-amine” is a chemical compound with the CAS Number: 853994-53-3 . It has a molecular weight of 250.32 . The IUPAC name for this compound is N-(2,4-dimethoxybenzyl)-N-(1,3-thiazol-2-yl)amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N2O2S/c1-15-10-4-3-9 (11 (7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Antiproliferative and Antimicrobial Properties
N-(2,4-dimethoxybenzyl)thiazol-2-amine derivatives have been investigated for their potential antiproliferative and antimicrobial properties. Schiff bases derived from 1,3,4-thiadiazole-2-amine, a related compound, have shown significant biological activities. For example, one study found that certain derivatives exhibited high DNA protective ability and strong antimicrobial activity against specific bacterial strains. These compounds also demonstrated cytotoxicity on cancer cell lines, highlighting their potential in cancer therapy (Gür et al., 2020).
Protection of Amino Groups
The 2,4-dimethoxybenzyl group, closely related to this compound, has been used effectively as a protecting group in organic synthesis. For example, it has been used to protect 1,2-thiazetidine 1,1-dioxides (Grunder-Klotz & Ehrhardt, 1991).
Anti-Inflammatory Activity
Thiazole derivatives, which include this compound, have shown promise as anti-inflammatory agents. A study on N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives indicated their potential as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).
Catalytic Applications
Thiazolium carbene-based catalysts derived from vitamin B1, similar in structure to this compound, have been used for N-formylation and N-methylation of amines using CO2 as a carbon source. This represents a sustainable approach in pharmaceutical and natural product synthesis (Das et al., 2016).
Corrosion Inhibition
Thiazoles, including this compound, have been synthesized for their application in corrosion inhibition. For example, a study on various thiazole compounds showed their effectiveness in preventing copper corrosion in an acidic environment (Farahati et al., 2019).
Fluorescent Properties
Thiazolothiazole derivatives, similar in structure to this compound, have been investigated for their strong fluorescent properties and potential in optoelectronic applications. Their unique structural features contribute to their distinctive photophysical characteristics (Woodward et al., 2017).
Tautomerism and Electronic Properties
Compounds similar to this compound have been studied for their tautomeric and electronic properties, which are significant in understanding their chemical behavior and potential therapeutic applications (Bhatia et al., 2013).
Antitumor Activity
This compound and its derivatives have been synthesized and evaluated for antitumor activity. Certain compounds in this class have shown potent antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment (Sun et al., 2017).
Safety and Hazards
The compound has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
将来の方向性
作用機序
Target of Action
N-(2,4-dimethoxybenzyl)thiazol-2-amine primarily targets glutamate-gated chloride channels (GluCl) . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound this compound interacts with its targets by inhibiting the activity of GluCl . This inhibition leads to a series of changes including the suppression of pharyngeal pumping, motility, and egg or microfilaria release .
Biochemical Pathways
This compound affects the biochemical pathways involving prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The key mechanism of action of this compound involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pharyngeal pumping, motility, and egg or microfilaria release . Additionally, it leads to a loss of host immunosuppression .
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWLGOTZJZAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

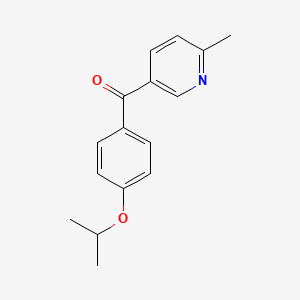
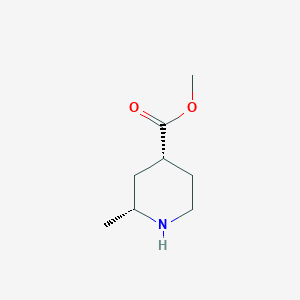
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
